molecular formula C11H19NO2 B11810446 Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B11810446
M. Wt: 197.27 g/mol
InChI Key: XYJPAWGBTOGZGK-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[331]nonane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be synthesized through Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . The reaction typically involves the use of triethylamine as a base and methanol as the solvent, resulting in the formation of 6-hydroxy-6-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions can be adjusted to favor different stereoisomers by using different bases such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound can modulate various biochemical pathways, depending on its specific functional groups and the nature of its interactions with target proteins or enzymes.

Comparison with Similar Compounds

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the nitrogen atom, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)11-5-3-4-9(6-11)7-12-8-11/h9,12H,2-8H2,1H3

InChI Key

XYJPAWGBTOGZGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1)CNC2

Origin of Product

United States

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